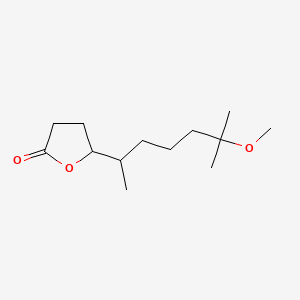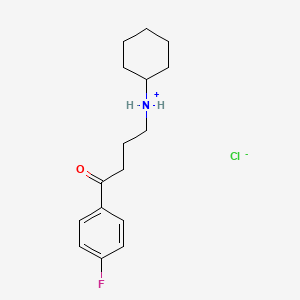
4-(Cyclohexylamino)-4'-fluorobutyrophenone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)-4’-fluorobutyrophenone hydrochloride typically involves the reaction of cyclohexylamine with 4’-fluorobutyrophenone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Cyclohexylamine and 4’-fluorobutyrophenone.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of a suitable acid catalyst to facilitate the formation of the hydrochloride salt.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 4-(Cyclohexylamino)-4’-fluorobutyrophenone hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohexylamino)-4’-fluorobutyrophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenones with different functional groups.
Aplicaciones Científicas De Investigación
4-(Cyclohexylamino)-4’-fluorobutyrophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexylamino)-4’-fluorobutyrophenone hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: An organic compound with a similar cyclohexylamino group.
4’-Fluorobutyrophenone: A compound with a similar butyrophenone backbone but without the cyclohexylamino group.
Uniqueness
4-(Cyclohexylamino)-4’-fluorobutyrophenone hydrochloride is unique due to the combination of the cyclohexylamino group and the fluorine atom on the butyrophenone backbone. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
59921-78-7 |
|---|---|
Fórmula molecular |
C16H23ClFNO |
Peso molecular |
299.81 g/mol |
Nombre IUPAC |
cyclohexyl-[4-(4-fluorophenyl)-4-oxobutyl]azanium;chloride |
InChI |
InChI=1S/C16H22FNO.ClH/c17-14-10-8-13(9-11-14)16(19)7-4-12-18-15-5-2-1-3-6-15;/h8-11,15,18H,1-7,12H2;1H |
Clave InChI |
HEIQBLAXPIXNIL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)[NH2+]CCCC(=O)C2=CC=C(C=C2)F.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


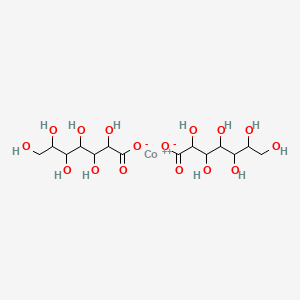
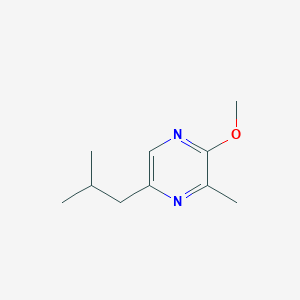

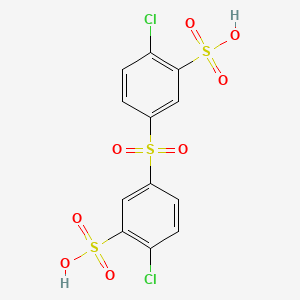
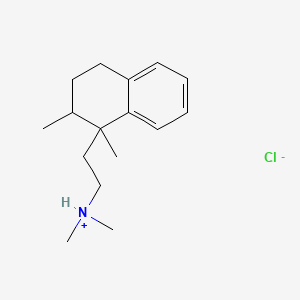
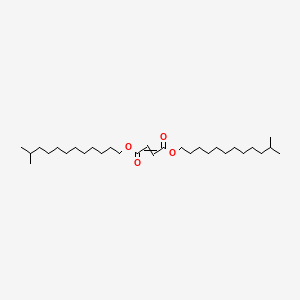
![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)
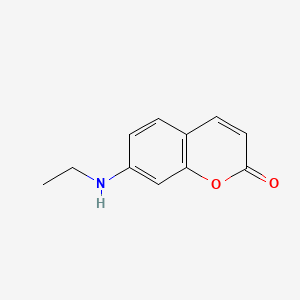
![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)
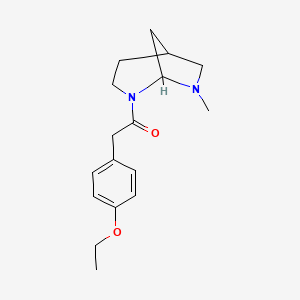
![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)

![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
